molecular formula C6H15BF4O B020070 Triethyloxonium tetrafluoroborate CAS No. 368-39-8

Triethyloxonium tetrafluoroborate

Cat. No. B020070
Key on ui cas rn: 368-39-8
M. Wt: 189.99 g/mol
InChI Key: IYDQMLLDOVRSJJ-UHFFFAOYSA-N
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Patent
US04345083

Procedure details

Triethyloxonium fluoroborate is prepared from 3.70 g (0.040 mole) of epichlorohydrin in 14 ml of ether and 7.58 g (0.054 mole) of boron trifluoride etherate in 6 ml of ether. The resulting solid triethyloxonium tetrafluoroborate is dissolved in 20 ml of dry methylene chloride and treated under nitrogen with 4.36 g (0.040 mole) of 1-methyl-2-pyridone in 15 ml of methylene chloride. The reaction mixture is stirred under nitrogen at room temperature overnight (about 16 hours). The solvent is evaporated at room temperature, in vacuo and the quaternary salt obtained is recrystallized from methanol-ether (1:1) to give 8.0 g (71%) of 2-ethoxy-1-methylpyridinium fluoroborate, m.p. 58°-60° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
7.58 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4.36 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1OC1)Cl.B(F)(F)F.[CH3:10][CH2:11][O:12][CH2:13][CH3:14].[F:15][B-:16]([F:19])([F:18])[F:17].[CH2:20]([O+:22]([CH2:25][CH3:26])[CH2:23][CH3:24])[CH3:21].[CH3:27][N:28]1C=C[CH:31]=[CH:30][C:29]1=O>CCOCC.C(Cl)Cl>[F:15][B-:16]([F:19])([F:18])[F:17].[CH2:20]([O+:22]([CH2:25][CH3:26])[CH2:23][CH3:24])[CH3:21].[F:15][B-:16]([F:19])([F:18])[F:17].[CH2:11]([O:12][C:13]1[CH:14]=[CH:31][CH:30]=[CH:29][N+:28]=1[CH3:27])[CH3:10] |f:1.2,3.4,8.9,10.11|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
7.58 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
14 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
6 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.C(C)[O+](CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
4.36 g
Type
reactant
Smiles
CN1C(C=CC=C1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred under nitrogen at room temperature overnight (about 16 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated at room temperature, in vacuo
CUSTOM
Type
CUSTOM
Details
the quaternary salt obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from methanol-ether (1:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
F[B-](F)(F)F.C(C)[O+](CC)CC
Name
Type
product
Smiles
F[B-](F)(F)F.C(C)OC1=[N+](C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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